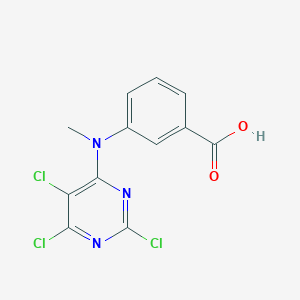
3,12-Dioxa-6,9-dithiatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Dioxa-6,9-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2 It is a member of the dithiaether family, characterized by the presence of sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane typically involves the reaction of appropriate diols and dithiols under controlled conditions. One common method involves the use of 2-methyl-4,5-dimethoxyphenylboronic acid and 2,8-dibromoBODIPY as starting materials . The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography with silica gel or alumina as the stationary phase .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, resulting in cyclic disulfides .
Aplicaciones Científicas De Investigación
3,12-Dioxa-6,9-dithiatetradecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and cellular regulation . The compound can interact with molecular targets such as thiol groups in proteins, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Another dithiaether with similar redox properties.
Dithiothreitol (DTT): A well-known reducing agent used in biochemistry.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane is unique due to its specific molecular structure, which allows for the formation of stable cyclic disulfides. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in the study of redox processes and protein chemistry .
Propiedades
Número CAS |
14440-87-0 |
|---|---|
Fórmula molecular |
C10H22O2S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-ethoxy-2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethane |
InChI |
InChI=1S/C10H22O2S2/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-10H2,1-2H3 |
Clave InChI |
ACCZOZLPVQHRMY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCSCCSCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


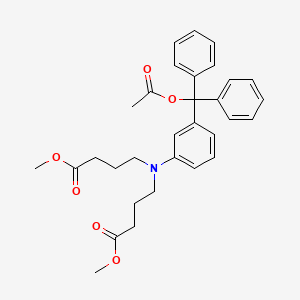

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
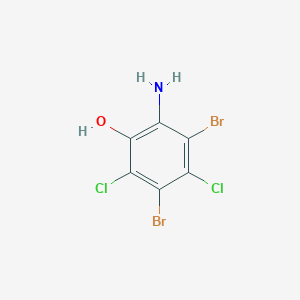
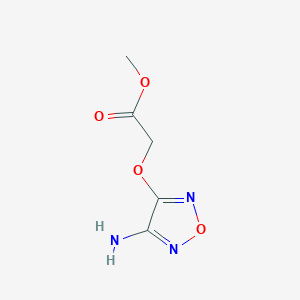

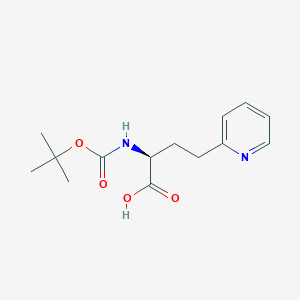
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)
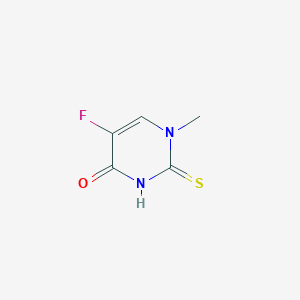

![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)

